Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)-
Description
Benzimidazole is a bicyclic heterocycle comprising fused benzene and imidazole rings. The compound 4-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole features a bromine atom at position 4, a methyl group at position 5 (benzene ring), and a trifluoromethyl (-CF₃) group at position 2 (imidazole ring) (see Figure 1). This substitution pattern significantly impacts its physicochemical properties and bioactivity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while bromine and methyl groups influence steric and electronic interactions .
Molecular Formula: C₉H₆BrF₃N₂
Molecular Weight: 283.06 g/mol
Key Features:
Properties
CAS No. |
89427-04-3 |
|---|---|
Molecular Formula |
C9H6BrF3N2 |
Molecular Weight |
279.06 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-4-2-3-5-7(6(4)10)15-8(14-5)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
HXJCFALYERVBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole typically involves the condensation of appropriately substituted o-phenylenediamines with aldehydes or related derivatives, followed by further functional group transformations to introduce the trifluoromethyl and bromo substituents at the desired positions on the benzimidazole ring.
A key synthetic route involves:
- Starting from 4-bromo-5-methyl-o-phenylenediamine or its derivatives.
- Condensation with trifluoromethyl-containing aldehydes or equivalents.
- Cyclization under acidic or neutral conditions to form the benzimidazole core.
- Purification by column chromatography or recrystallization.
This methodology is supported by patent literature and peer-reviewed studies showing yields ranging from moderate to good (33% to 77%) depending on reaction conditions and starting materials.
Stepwise Preparation from Patent WO2011099832A2
A detailed method described in patent WO2011099832A2 outlines the preparation steps involving:
| Step | Description | Reagents | Yield (%) |
|---|---|---|---|
| Step 1 | Preparation of 4-bromo-5-methyl-o-phenylenediamine | Starting aromatic diamine with bromination and methylation | ~70-77% |
| Step 2 | Condensation with trifluoromethyl-substituted aldehyde | 2-(trifluoromethyl)benzaldehyde derivatives | 33-49% |
| Step 3 | Cyclization to form benzimidazole ring | Acidic conditions (e.g., acetic acid) | 43-70% |
The reaction typically involves refluxing the diamine with the aldehyde in acetic acid or other suitable solvents, followed by workup including aqueous extraction, drying over sodium sulfate, and purification by silica gel chromatography.
Alternative Synthetic Routes and Alkylation
According to recent research published in ACS Omega (2023), benzimidazole derivatives with trifluoromethyl groups at the 2-position can be synthesized by condensation of o-phenylenediamine derivatives with substituted aromatic aldehydes under mild conditions, followed by N-alkylation using alkyl bromides or dimethyl carbonate in the presence of sodium carbonate in DMSO as solvent. The alkylation step is temperature-dependent, with methylation requiring heating up to 140 °C, while longer alkyl chains react at room temperature or with cooling to prevent reagent loss.
This method can be adapted for the preparation of 4-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole by:
- Using 4-bromo-5-methyl-o-phenylenediamine as starting material.
- Condensing with 2-trifluoromethylbenzaldehyde.
- Subsequent N-alkylation if needed to modify the benzimidazole nitrogen.
Table 1: Yields and Reaction Times for N-Alkylation of 2-(Trifluoromethyl)benzimidazole Derivatives
| Compound No. | Substituent R | Alkyl Group R1 | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 3a | H | CH3 | 72 | 4.0 |
| 3b | H | C2H5 | 84 | 1.7 |
| 3c | H | n-C3H7 | 98 | 0.7 |
| 3d | H | n-C4H9 | 92 | 3.0 |
| 3e | H | n-C5H11 | 97 | 0.7 |
| 3f | H | n-C6H13 | 69 | 1.0 |
| 3g | H | n-C7H15 | 89 | 0.7 |
(Note: The “H” in substituent R corresponds to the unsubstituted position, but this table demonstrates the feasibility of alkylation on trifluoromethyl-substituted benzimidazoles, which can be extrapolated to the bromo-methyl substituted analogs).
Spectroscopic Characterization Supporting Synthesis
The synthesized compounds show characteristic spectroscopic features:
- FTIR : N–H stretching around 3400 cm⁻¹ for benzimidazole; disappearance in alkylated derivatives.
- 1H NMR : N–H proton singlet at δ 12.7–12.9 ppm; aromatic protons at δ 7.1–8.0 ppm; methyl groups at δ ~2.3 ppm.
- 13C NMR : Signals for aromatic carbons between 110–160 ppm; trifluoromethyl carbon as a quartet at ~120–127 ppm (J = 272 Hz).
- HRMS : Molecular ion peaks confirming molecular formula.
Summary Table of Preparation Methods
| Method Source | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Patent WO2011099832A2 | 4-bromo-5-methyl-o-phenylenediamine + trifluoromethyl aldehyde | Reflux in acetic acid, chromatographic purification | 33–77 | Multi-step, includes bromination and methylation |
| ACS Omega 2023 | o-phenylenediamine derivatives + substituted aldehydes + alkyl bromides | Condensation at mild temp; N-alkylation in DMSO with Na2CO3 | 50–98 | Versatile alkylation; temperature-dependent |
| Literature (Pharmaceutical synthesis) | Substituted o-phenylenediamines + aldehydes | Acidic cyclization, extraction, recrystallization | 40–70 | Used for various benzimidazole derivatives |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:
Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at position 4, facilitating NAS. Steric hindrance from the methyl group at position 5 slightly reduces reaction rates compared to non-methylated analogs .
Condensation Reactions
The benzimidazole core participates in condensation with aldehydes and ketones to form fused heterocycles:
Key Finding : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) enhance reaction efficiency due to resonance stabilization of intermediates .
Oxidation and Reduction
The methyl group at position 5 undergoes selective oxidation, while the trifluoromethyl group remains inert:
Limitation : Bromine at position 4 resists catalytic hydrogenation under standard conditions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at position 4:
Optimization : Microwave irradiation (150°C, 20 min) improves yields by 15–20% compared to thermal heating .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the benzimidazole ring undergoes cleavage:
Stability Note : The trifluoromethyl group stabilizes the ring against nucleophilic attack, requiring harsh conditions for degradation .
Biological Interactions
The compound modulates enzyme activity through non-covalent interactions:
| Target Enzyme | Binding Affinity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|
| Topoisomerase II | 2.1 μM | Intercalates DNA minor groove | |
| Cyclooxygenase-2 | 14.1 μM | Competitive inhibition at the active site |
Structure-Activity Relationship (SAR) : Bromine enhances DNA-binding affinity, while the trifluoromethyl group improves metabolic stability .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
Benzimidazole derivatives are recognized for their potential as therapeutic agents. The specific compound under discussion has been studied for its efficacy against various diseases, including cancer and microbial infections.
- Anticancer Activity: Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 4-bromo-5-methyl-2-(trifluoromethyl)- have shown promising results in modulating biological pathways related to tumor growth and metastasis .
- Antimicrobial Properties: Studies have demonstrated that benzimidazole derivatives can bind effectively to microbial receptors, thereby inhibiting growth. This is particularly relevant in the context of drug-resistant pathogens .
Case Study:
A notable study highlighted the synthesis and biological evaluation of benzimidazole derivatives, revealing that certain analogs exhibited significant anti-inflammatory and analgesic activities compared to standard drugs . The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) further supports its therapeutic potential.
Material Science
Polymer Chemistry:
Benzimidazole derivatives are utilized in the development of advanced materials due to their unique chemical properties.
- Conductive Polymers: The incorporation of benzimidazole structures into polymer matrices has been explored for enhancing electrical conductivity and thermal stability. Research has shown that these materials can be used in electronic applications such as sensors and transistors .
- Coatings and Adhesives: The chemical stability provided by trifluoromethyl groups enhances the durability of coatings and adhesives, making them suitable for harsh environmental conditions .
Agricultural Chemistry
Pesticide Development:
Benzimidazole compounds have been investigated for their potential use as fungicides and herbicides.
- Fungicidal Activity: The structural features of benzimidazoles allow them to disrupt fungal cell division, making them effective against various plant pathogens. Studies have indicated that derivatives of 4-bromo-5-methyl-2-(trifluoromethyl)- exhibit potent fungicidal properties .
Case Study:
Research conducted on the application of benzimidazole-based fungicides demonstrated a significant reduction in fungal infections in crops, leading to improved yields. These findings underscore the importance of this compound in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Substituent Positioning and Bioactivity
Table 1: Substituent Effects on Antiviral and Cytotoxic Activity
- Key Findings :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
*Estimated using fragment-based methods.
Molecular Interactions and Docking Studies
- Target Compound : Predicted to form halogen bonds via bromine (C–Br···O/N) and hydrogen bonds via CF₃ (F···H–ARG96, 2.66 Å) in protein-ligand interactions .
- Compound 3n : Demonstrates hydrogen bonding between CF₃ and ARG96/GLN72 residues (binding energy: -9.2 kcal/mol) .
- TFBZ : Binds MRSA DNA gyrase via CF₃-mediated hydrophobic interactions and nitro group hydrogen bonding .
Biological Activity
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- has garnered attention due to its promising therapeutic potential. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- features a unique structure characterized by a fused aromatic ring containing nitrogen atoms. The presence of bromine, methyl, and trifluoromethyl groups enhances its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 295.06 g/mol.
The biological activity of benzimidazole derivatives often arises from their ability to interact with various biological targets:
- Enzyme Inhibition : Benzimidazole compounds can inhibit key enzymes involved in cancer proliferation and microbial resistance. For instance, they have been shown to act as topoisomerase inhibitors, which are crucial in DNA replication processes.
- Receptor Modulation : These compounds can bind to specific receptors, modulating pathways associated with inflammation and cancer progression.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives:
- Cell Line Studies : Research indicates that derivatives like Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of against MCF cell lines, indicating significant apoptotic effects .
- In Vivo Studies : In animal models, such compounds have shown efficacy in suppressing tumor growth, reinforcing their potential as anticancer agents .
Antimicrobial Activity
Benzimidazole derivatives also exhibit notable antimicrobial properties:
- Bacterial Inhibition : Studies have reported that certain benzimidazole compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, they demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Antifungal Effects : Some derivatives have shown effectiveness against fungal pathogens like Candida albicans, further expanding their therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications:
| Compound | Substituents | Biological Activity |
|---|---|---|
| Benzimidazole A | Bromine at position 4 | Enhanced anticancer activity |
| Benzimidazole B | Trifluoromethyl at position 2 | Increased enzyme inhibition |
| Benzimidazole C | Methyl at position 5 | Improved receptor binding |
This table illustrates how specific substitutions can enhance or modify the biological properties of benzimidazole derivatives.
Case Studies
- Study on Anti-Cancer Activity : A recent study evaluated a series of benzimidazole derivatives for their anti-cancer properties. Compounds were tested against various cancer cell lines with results indicating significant cytotoxicity and apoptosis induction .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of benzimidazole derivatives using the broth microdilution method, revealing promising results against both bacterial and fungal strains .
Q & A
Q. Table 1: Key Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP (octanol/water) | 3.41 | Crippen method |
| Water solubility (log10ws) | -4.73 | Experimental |
| Molecular weight | 273.03 g/mol | Calculated |
Advanced: What mechanistic insights explain the antibacterial activity of halogenated benzimidazole derivatives like this compound?
Answer:
The bromo and trifluoromethyl groups enhance lipophilicity, improving membrane penetration and target binding. Studies on analogous compounds suggest:
- DNA interaction : Intercalation or topoisomerase inhibition, disrupting bacterial replication .
- Enzyme inhibition : Binding to ATP-binding pockets in kinases or gyrases .
- Synergy with nitro groups : Nitrofuran-benzimidazole hybrids exhibit enhanced activity against multidrug-resistant strains (MICs: 1–2 µg/mL) .
Advanced: How can computational modeling (e.g., DFT, QSAR) predict the reactivity and environmental fate of this compound?
Answer:
- DFT calculations : Optimize molecular geometry and predict frontier orbitals (HOMO/LUMO) to assess charge transfer potential .
- QSAR models : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with herbicidal activity or toxicity .
- Environmental persistence : Predicted half-life in soil >60 days due to halogen stability, requiring biodegradation studies .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, Tyvek® suits, and eye protection to prevent dermal/ocular irritation .
- Ventilation : Local exhaust systems to minimize inhalation exposure (nasal/throat irritation reported) .
- Spill management : Use dry chemical absorbents; avoid water to prevent dispersion .
- Waste disposal : Classify as environmentally hazardous (UN 3077) and incinerate at high temperatures .
Advanced: What supramolecular applications (e.g., MOFs, sensors) are feasible given its structural features?
Answer:
- Coordination polymers : The benzimidazole nitrogen and bromine atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage .
- Optoelectronic materials : Trifluoromethyl groups enhance electron-withdrawing capacity, enabling use in OLEDs or photovoltaic devices .
- Chemosensors : Supramolecular assemblies detect heavy metals (e.g., Hg²⁺) via fluorescence quenching .
Advanced: How does substituent variation (e.g., Br vs. Cl) impact the compound’s biological and physicochemical profiles?
Answer:
- Bioactivity : Bromine’s larger atomic radius increases steric hindrance, potentially reducing binding affinity compared to chloro analogues but improving metabolic stability .
- Lipophilicity : LogP increases with bromine (3.41) vs. chlorine (3.05), altering membrane permeability .
- Synthetic flexibility : Bromine permits further functionalization via Suzuki coupling, enabling diversification .
Basic: What environmental risk assessment strategies are applicable for this herbicide analogue?
Answer:
- QSAR-based toxicity prediction : Estimate LC50 for aquatic organisms (e.g., Daphnia magna) using logP and electronegativity .
- Leaching potential : High logP suggests soil adsorption, but trifluoromethyl groups may enhance groundwater mobility .
- Degradation studies : Monitor via HPLC-MS for brominated byproducts under UV/ozone treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
